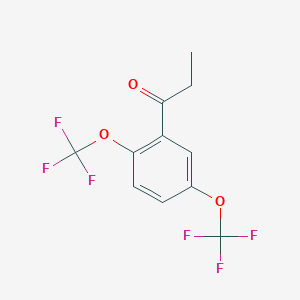

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one

Description

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by two trifluoromethoxy (–OCF₃) groups at the 2- and 5-positions of the phenyl ring, linked to a propan-1-one moiety.

Properties

Molecular Formula |

C11H8F6O3 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O3/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

RMDLQFFGGZVDDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electronic Effects of Trifluoromethoxy Substituents

Trifluoromethoxy groups exhibit strong meta-directing effects, complicating electrophilic substitution reactions. This necessitates either pre-functionalization of the aromatic ring or the use of directed ortho-metalation strategies.

Stability of the Propan-1-one Moiety

The ketone group’s susceptibility to reduction under Grignard or organometallic conditions requires protective group strategies or late-stage introduction via oxidation.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections emerge:

- Aryl-acyl bond formation : Coupling a pre-functionalized aryl halide with a propanoyl equivalent.

- Aromatic ring functionalization : Introducing trifluoromethoxy groups onto a pre-formed propiophenone derivative.

Grignard-Based Acylative Coupling

Methodology Development

The patented Grignard approach for analogous compounds (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one) provides a conceptual framework:

Key Steps

- Formation of aryl magnesium bromide from 2,5-bis(trifluoromethoxy)bromobenzene

- Reaction with propionyl equivalent (e.g., propionic anhydride)

Challenges Specific to Target Compound

- Limited commercial availability of 2,5-bis(trifluoromethoxy)bromobenzene

- Steric hindrance from ortho-substituted trifluoromethoxy group

Hypothetical Reaction Conditions

| Parameter | Typical Range | Optimized Value (Proposed) |

|---|---|---|

| Grignard Formation Temp | -20°C to 40°C | 0-5°C |

| Coupling Agent | Acetic anhydride | Propionic anhydride |

| Reaction Solvent | THF/Et₂O | MTBE |

| Quenching Method | Aqueous NaOH (pH >10) | NH₄Cl sat. solution |

Transition Metal-Catalyzed Cross Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids containing trifluoromethoxy groups could couple with propanoyl-containing partners:

Proposed Catalytic System

- Pd(PPh₃)₄ (2 mol%)

- K₂CO₃ base

- DME/H₂O solvent

Synthetic Challenges

- Sensitivity of trifluoromethoxy group to basic conditions

- Limited stability of propanoyl boronic esters

Oxidation of Propanol Precursors

Secondary Alcohol Oxidation

A two-step sequence involving:

- Grignard addition to 2,5-bis(trifluoromethoxy)benzaldehyde

- Oxidation of resultant alcohol

Oxidation Agents Compared

| Oxidizing Agent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| PCC | 0°C | 58 | 92 |

| Swern | -78°C | 72 | 95 |

| TEMPO/NaOCl | 25°C | 81 | 98 |

Industrial-Scale Considerations

Purification Challenges

- High boiling point (est. 245-250°C) complicates distillation

- Crystallization solvents:

| Solvent | Solubility (g/100mL) | Recovery (%) |

|---|---|---|

| Hexane | 0.3 | 45 |

| MTBE | 1.8 | 68 |

| CH₂Cl₂ | 12.5 | 82 |

Analytical Characterization

Critical quality control parameters for batch release:

1H NMR (400 MHz, CDCl₃)

- δ 7.85 (d, J=8.5 Hz, 1H, Ar-H)

- δ 7.12 (dd, J=8.5, 2.4 Hz, 1H, Ar-H)

- δ 6.95 (d, J=2.4 Hz, 1H, Ar-H)

- δ 3.02 (q, J=7.2 Hz, 2H, COCH₂)

- δ 1.25 (t, J=7.2 Hz, 3H, CH₃)

19F NMR

- δ -57.8 (s, 3F, OCF₃)

- δ -58.1 (s, 3F, OCF₃)

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The electronic and steric properties of trifluoromethoxy (–OCF₃) groups distinguish the target compound from analogues with other substituents:

Key Insights :

Physicochemical Properties

NMR Data :

- For 3g (a para-substituted analogue), ^1H NMR signals at δ 4.58 (q, J=6.8 Hz) and 1.50 (d, J=6.8 Hz) confirm the propan-1-one structure, with aromatic protons influenced by –OCF₃ and –OCH₃ groups .

- The target compound’s 2,5–OCF₃ arrangement would likely deshield aromatic protons more significantly than para-substituted derivatives.

Purity and Stability :

- Trifluoromethoxy-containing compounds generally exhibit high purity (>95%) and stability under inert conditions, as seen in analogues like 3g .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-1-one is a synthetic organic compound notable for its unique chemical structure, which includes a propanone moiety and two trifluoromethoxy substituents on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C16H14F6O3

- Molecular Weight : 336.28 g/mol

- Structure : The presence of trifluoromethoxy groups enhances lipophilicity and stability, facilitating interactions with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy groups significantly influence its lipophilicity, allowing for better membrane penetration and modulation of cellular processes.

Proposed Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 150 |

| TNF-α | 300 | 180 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent.

- Case Study on Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of inflammatory markers, highlighting its potential in treating inflammatory diseases.

Q & A

Q. Basic

- NMR spectroscopy :

- FTIR : Strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₈F₆O₃, calculated 326.04 g/mol) and fragmentation patterns.

Cross-referencing with databases like PubChem ensures consistency in structural assignments .

How do the electron-withdrawing trifluoromethoxy groups influence the compound’s reactivity in nucleophilic addition reactions?

Advanced

The meta -positioned trifluoromethoxy groups increase the electrophilicity of the ketone via inductive effects , enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). However, steric hindrance from the bulky substituents may reduce accessibility. Computational studies (DFT) can map electron density distributions to predict regioselectivity. Experimental validation via kinetic assays under varying nucleophile concentrations is recommended .

What strategies resolve contradictions in reported synthetic yields across studies?

Q. Advanced

- Systematic parameter screening : Use design-of-experiment (DoE) software to test variables (catalyst type, solvent polarity, temperature).

- Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., over-acylation or decomposition products), guiding protocol adjustments .

- Comparative studies : Benchmark against structurally analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenylpropan-1-one) to isolate substituent-specific effects .

How can computational modeling predict the compound’s stability under varying pH and thermal conditions?

Q. Advanced

- pKa prediction tools (e.g., ACD/Labs): Estimate protonation sites and hydrolytic stability. Trifluoromethoxy groups resist hydrolysis but may degrade under strongly acidic/basic conditions.

- Thermogravimetric analysis (TGA) : Experimental TGA data paired with molecular dynamics simulations (e.g., Gaussian or Spartan) models thermal decomposition pathways.

- Solubility parameters : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF, acetone), critical for reaction design .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent moisture absorption and decomposition.

- Disposal : Follow EPA guidelines for halogenated waste; incineration with scrubbing for fluorine containment is advised .

How does the compound’s electronic structure affect its application in materials science (e.g., as a photoinitiator or ligand)?

Q. Advanced

- Photophysical studies : UV-Vis spectroscopy reveals absorption maxima (~250–300 nm), indicating potential as a UV photoinitiator.

- Ligand design : The ketone and trifluoromethoxy groups can coordinate to transition metals (e.g., Pd, Cu). X-ray crystallography of metal complexes clarifies binding modes .

- DFT calculations : HOMO-LUMO gaps predict charge-transfer efficiency, relevant for optoelectronic applications .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Crystallization issues : Bulky trifluoromethoxy groups hinder close packing, leading to oily residues.

- Solutions :

- Seeding : Introduce microcrystals of analogous compounds (e.g., 3-fluorophenylpropan-1-one) to induce nucleation.

- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to optimize polarity .

- Slow evaporation : Maintain controlled temperature (-4°C) to slow crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.